Gymnoside I

Catalog No.
S12846887
CAS No.
M.F
C21H30O11
M. Wt
458.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gymnoside I

Product Name

Gymnoside I

IUPAC Name

(3R)-3-hydroxy-5-methyl-3-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxycarbonyl]hexanoic acid

Molecular Formula

C21H30O11

Molecular Weight

458.5 g/mol

InChI

InChI=1S/C21H30O11/c1-11(2)7-21(29,8-15(23)24)20(28)30-10-12-3-5-13(6-4-12)31-19-18(27)17(26)16(25)14(9-22)32-19/h3-6,11,14,16-19,22,25-27,29H,7-10H2,1-2H3,(H,23,24)/t14-,16-,17+,18-,19-,21-/m1/s1

InChI Key

PYJUFJBNDQMBDO-XSEUIGDCSA-N

Canonical SMILES

CC(C)CC(CC(=O)O)(C(=O)OCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)O

Isomeric SMILES

CC(C)C[C@@](CC(=O)O)(C(=O)OCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O

Gymnoside is a natural product found in Gymnadenia conopsea and Bletilla striata with data available.

Gymnoside I is a bioactive compound primarily derived from the tubers of the plant Gymnadenia conopsea, which is known for its traditional medicinal uses. This compound belongs to a class of glucosides, which are characterized by the presence of glucose moieties attached to other chemical structures. Gymnoside I has garnered attention due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. The plant itself has been utilized in traditional medicine for various ailments, including respiratory issues and chronic conditions, owing to its rich phytochemical profile .

Involving Gymnoside I typically include hydrolysis, where the glucosidic bond is cleaved to release glucose. This reaction can be catalyzed by enzymes such as glycosidases, which are present in various biological systems. Additionally, Gymnoside I may undergo oxidation-reduction reactions, contributing to its biological activity by interacting with reactive oxygen species and modulating oxidative stress pathways

Gymnoside I exhibits a range of biological activities that have been documented in scientific literature. Key activities include:

  • Antioxidant Activity: It helps in scavenging free radicals, thereby protecting cells from oxidative damage.
  • Anti-inflammatory Effects: Studies have shown that Gymnoside I can inhibit the production of pro-inflammatory cytokines and nitric oxide, suggesting its potential use in treating inflammatory conditions .
  • Anticancer Properties: Preliminary research indicates that Gymnoside I may exert cytotoxic effects on various cancer cell lines, including breast and liver cancer cells, by inducing apoptosis and inhibiting cell proliferation .

The synthesis of Gymnoside I can be achieved through various methods:

  • Extraction from Natural Sources: The primary method involves extracting the compound from the tubers of Gymnadenia conopsea using solvents such as ethanol or methanol.
  • Chemical Synthesis: Laboratory synthesis can also be performed through glycosylation reactions, where glucose is chemically attached to a suitable aglycone under specific conditions using catalysts or enzymes .
  • Biotechnological Approaches: Enzymatic methods utilizing glycosyltransferases can be employed to synthesize Gymnoside I in a more environmentally friendly manner.

Gymnoside I has several applications across different fields:

  • Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, it is being explored for use in developing new therapeutic agents for chronic diseases.
  • Nutraceuticals: The compound can be incorporated into dietary supplements aimed at enhancing health and preventing diseases related to oxidative stress.
  • Cosmetics: Its skin-protective properties make it a candidate for inclusion in cosmetic formulations targeting aging and skin damage .

Interaction studies involving Gymnoside I focus on its effects on various biological pathways. Research has shown that it interacts with signaling pathways related to inflammation and cancer progression. For instance, Gymnoside I has been found to modulate the expression of genes involved in apoptosis and cell cycle regulation in cancer cells. Additionally, it may influence metabolic pathways by affecting enzyme activity related to detoxification processes

Gymnoside I shares structural similarities with several other compounds derived from Gymnadenia conopsea and related plants. Here are some notable comparisons:

Compound NameStructure TypeBiological ActivityUnique Features
Gymnoside IIGlucosideAntioxidantHigher potency than Gymnoside I in certain cancer cell lines
Gymnoside IIIGlucosideAnti-inflammatoryMore effective at inhibiting nitric oxide production
LoroglossinAlkaloidAntimicrobialExhibits unique antimicrobial properties not seen in Gymnosides
Dactylorhin APhenanthreneCytotoxicDifferent mechanism of action compared to Gymnosides

While Gymnoside I is notable for its broad range of biological activities, its unique glucosidic structure differentiates it from other similar compounds like Gymnoside II and III, which may have enhanced potency or specificity for certain targets .

Gymnoside I represents one of the most significant glucosyloxybenzyl 2-isobutylmalate derivatives isolated from the tubers of Gymnadenia conopsea, a perennial herbaceous orchid plant belonging to the Orchidaceae family [1] [6]. The compound was first identified and characterized as part of a series of seven new glucosyloxybenzyl 2-isobutylmalates, designated gymnosides I through VII, which were systematically isolated from the tubers using advanced chromatographic techniques [28] [29].

The molecular structure of Gymnoside I is characterized by its molecular formula C21H30O11 and molecular weight of 458.5 grams per mole [1] [2]. The compound exhibits the Chemical Abstracts Service number 899430-01-4 and is classified as a glucosyloxybenzyl 2-isobutylmalate derivative with a complex stereochemical configuration [1] [2]. The International Union of Pure and Applied Chemistry nomenclature describes it as (3R)-3-hydroxy-5-methyl-3-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxycarbonyl]hexanoic acid [1] [2].

Table 1: Chemical Properties of Gymnoside I

PropertyValue
Molecular FormulaC21H30O11
Molecular Weight (g/mol)458.5
Chemical Abstracts Service Number899430-01-4
International Union of Pure and Applied Chemistry Name(3R)-3-hydroxy-5-methyl-3-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxycarbonyl]hexanoic acid
Chemical ClassGlucosyloxybenzyl 2-isobutylmalate
Natural SourceGymnadenia conopsea (tubers)
Physical AppearancePowder
SolubilitySoluble in chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, acetone

The comprehensive phytochemical analysis of Gymnadenia conopsea tubers has revealed an extensive array of secondary metabolites, with over 120 chemical compounds identified from this species [6] [8]. Modern analytical techniques, particularly ultra-high performance liquid chromatography combined with Orbitrap mass spectrometry, have facilitated the rapid characterization of 91 compounds in the tubers, including 17 succinic acid ester glycosides, 9 stilbenes, 6 phenanthrenes, 19 alkaloids, 11 terpenoids and steroids, 20 phenolic acid derivatives, and 9 other compounds [9] [10].

The succinic acid ester glycosides, which include Gymnoside I, represent a particularly important class of compounds within the phytochemical profile of Gymnadenia conopsea [9] [10]. These compounds are characterized by their glycosyloxybenzyl moiety and can be classified into glycosyloxybenzyl 2-isobutylmalate and glycosyloxybenzyl 2-isobutyltartrate derivatives [10]. The structural elucidation of these compounds has been achieved through comprehensive spectroscopic analysis, including nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry [28] [29].

Recent bioactivity-guided isolation studies have employed sophisticated extraction methodologies to obtain compounds from Gymnadenia conopsea tubers [41] [42]. The standard extraction protocol involves grinding dried tubers into powder and extracting three times with aqueous ethanol at 95% concentration [41]. The combined extract undergoes concentration under reduced pressure followed by separation via D101 macroporous resin column chromatography with gradient elution using 30%, 50%, and 75% ethanol solutions [41].

The diversity of secondary metabolites in Gymnadenia conopsea extends beyond glucosyloxybenzyl derivatives to include various other bioactive compounds [13]. Current research has documented approximately 170 natural compounds isolated and characterized from Gymnadenia conopsea, with all compounds being isolated from the tubers [13]. These compounds encompass benzylester glucosides, dihydrostilbenes, phenanthrenes, phenolic compounds, alkaloids, polysaccharides, lignans, flavones, triterpenoids, steroids, and other specialized metabolites [13].

Biogenetic Relationships Within Orchidaceae Family

The biosynthetic pathways leading to the formation of glucosyloxybenzyl derivatives like Gymnoside I demonstrate remarkable conservation within the Orchidaceae family, reflecting shared evolutionary origins and enzymatic machinery [15] [16]. The production of secondary metabolites in orchids follows well-established biochemical pathways that are under stringent genetic control and involve complex molecular networks [15] [24].

The phenylpropanoid pathway serves as the foundational biosynthetic route for the formation of phenolic precursors essential for Gymnoside I biosynthesis [15] [24]. This pathway initiates with phenylalanine as the primary substrate, which undergoes deamination by phenylalanine ammonia-lyase, the most important rate-limiting enzyme that links primary metabolism with secondary metabolism [15] [24]. The phenylpropanoid pathway ultimately results in the synthesis of various phenolic compounds that serve as precursors for more complex glucosyloxybenzyl derivatives [15] [24].

Within the Orchidaceae family, the mevalonate pathway and methyl-D-erythritol 4-phosphate pathway contribute to the biosynthesis of terpenoid components that may be incorporated into complex secondary metabolites [15] [24]. The mevalonate pathway initiates with acetyl-coenzyme A as a precursor and undergoes a series of catalytic reactions to produce isopentyl pyrophosphate and dimethylallyl pyrophosphate [15] [24]. The methyl-D-erythritol 4-phosphate pathway begins with the condensation of pyruvate and D-glyceraldehyde-3-phosphate by 1-deoxy-D-xylulose-5-phosphate synthase [15] [24].

Comparative analysis across orchid species reveals that genes related to secondary metabolite biosynthesis show differential expression patterns depending on tissue type and developmental stage [18]. Transcriptomic studies have identified various gene targets involved in alkaloid and flavonoid biosynthesis pathways, with comprehensive analysis providing insights into potential regulatory mechanisms [15] [24]. The regulation of these pathways involves multiple molecular factors, including transcriptional regulators and post-translational modifications [15] [24].

The biogenetic relationships within Orchidaceae are further evidenced by the presence of similar glucosyloxybenzyl derivatives across different genera [17]. Related orchid species, including Bletilla striata, Pleione species, and Dendrobium species, produce structurally analogous compounds that share common biosynthetic origins [17] [33]. These relationships suggest evolutionary conservation of the enzymatic machinery responsible for glucosyloxybenzyl derivative biosynthesis [17].

Glycosyltransferase enzymes play crucial roles in the final steps of secondary metabolite biosynthesis within the Orchidaceae family [36]. These enzymes, particularly C-glycosyltransferases and O-glycosyltransferases, catalyze the transfer of sugar moieties to phenolic acceptor molecules [23] [36]. The functional analysis of glycosyltransferases in orchids has revealed their importance in flavonoid enrichment and stress response mechanisms [36].

Enzymatic Mechanisms in Gymnoside I Biosynthesis

The biosynthetic formation of Gymnoside I involves a complex series of enzymatic reactions that integrate multiple metabolic pathways to produce the final glucosyloxybenzyl 2-isobutylmalate structure [20] [21]. The enzymatic mechanisms underlying this biosynthesis represent sophisticated biochemical processes that require precise coordination of substrate availability, enzyme expression, and regulatory control [15] [24].

Table 2: Key Enzymatic Systems in Gymnoside I Biosynthesis

Enzyme ClassFunctionRole in Gymnoside I Biosynthesis
GlycosyltransferasesTransfer glucose moiety to phenolic acceptorsFinal glycosylation step
Cytochrome P450Hydroxylation and oxidation of aromatic ringsHydroxylation of benzyl group
Phenylpropanoid pathway enzymesFormation of phenolic precursors from phenylalaninePrecursor formation
UDP-glucose biosynthesis enzymesSynthesis of UDP-glucose donor substrateDonor substrate provision
Malate synthaseFormation of malate backboneCore structure formation
Isobutyl-CoA synthetaseSynthesis of isobutyl side chainSide chain incorporation

The initial steps in Gymnoside I biosynthesis involve the phenylpropanoid pathway, where phenylalanine ammonia-lyase catalyzes the deamination of phenylalanine to form cinnamic acid [15] [24]. This reaction represents the entry point into phenolic compound biosynthesis and is subject to complex regulatory mechanisms that control metabolic flux into secondary metabolism [15] [24]. Subsequent enzymatic modifications by cinnamate 4-hydroxylase and other cytochrome P450 enzymes generate hydroxylated phenolic intermediates [15] [24].

The formation of the glucosyloxybenzyl moiety requires the coordinated action of glycosyltransferase enzymes that catalyze the transfer of glucose from uridine diphosphate glucose to phenolic acceptor molecules [23] [26]. These enzymes follow either retaining or inverting mechanisms, depending on their structural characteristics and active site configuration [23] [26]. Retaining glycosyltransferases utilize a double displacement mechanism involving a glycosyl-enzyme intermediate, while inverting enzymes employ a single displacement mechanism [23] [26].

The biosynthesis of the malate backbone involves malate synthase and related enzymes that catalyze the formation of malate derivatives [20]. The incorporation of the isobutyl side chain requires the action of acyl-coenzyme A synthetases that activate isobutyric acid derivatives for subsequent condensation reactions [20]. These enzymatic steps are regulated by feedback mechanisms and allosteric control to maintain appropriate flux through the biosynthetic pathway [20].

Cytochrome P450 enzymes play essential roles in the hydroxylation and oxidation of aromatic rings within the Gymnoside I structure [15] [24]. These heme-containing monooxygenases catalyze diverse oxidative transformations, including hydroxylation, epoxidation, and dealkylation reactions [25]. The specific cytochrome P450 isoforms involved in Gymnoside I biosynthesis exhibit substrate specificity for phenolic compounds and require reduced nicotinamide adenine dinucleotide phosphate and molecular oxygen as cofactors [25].

The final glycosylation step in Gymnoside I biosynthesis involves specialized glycosyltransferases that recognize the completed aglycone structure and catalyze the transfer of glucose from uridine diphosphate glucose [23]. These enzymes exhibit strict substrate specificity and stereospecificity, ensuring the formation of the correct anomeric configuration in the final product [23]. The regulation of glycosyltransferase activity involves transcriptional control, post-translational modifications, and substrate availability [23].

Recent studies on orchid secondary metabolism have revealed the importance of enzyme compartmentalization and metabolic channeling in secondary metabolite biosynthesis [16] [18]. The spatial organization of enzymes within cellular compartments facilitates efficient substrate transfer and prevents the accumulation of potentially toxic intermediates [16]. This organization is particularly important for the biosynthesis of complex molecules like Gymnoside I, where multiple enzymatic steps must be coordinated to achieve efficient product formation [16].

Gymnoside I demonstrates significant antioxidant capacity through multiple biochemical mechanisms that collectively contribute to cellular protection against oxidative stress. The compound exhibits potent free radical scavenging properties, primarily through hydrogen atom transfer and single electron transfer mechanisms [2]. These antioxidant effects are mediated through enhancement of endogenous antioxidant enzyme systems and direct neutralization of reactive oxygen species.

The antioxidant mechanisms of Gymnoside I operate through several distinct pathways. The compound enhances superoxide dismutase activity, facilitating the conversion of superoxide anions to hydrogen peroxide and molecular oxygen [3]. This enzymatic enhancement is particularly significant in mitochondrial compartments where manganese-dependent superoxide dismutase provides critical protection against oxidative damage [3] [4]. Additionally, Gymnoside I supports catalase function, promoting the decomposition of hydrogen peroxide to water and oxygen, thereby preventing the formation of more reactive hydroxyl radicals through Fenton reactions [3].

The compound demonstrates measurable activity in standard antioxidant assays, including 2,2-diphenyl-1-picrylhydrazyl radical scavenging and 2,2-azinobis-3-ethylbenzthiazoline-6-sulfonic acid radical neutralization [5] [2] [6] [7]. These assays reveal that Gymnoside I functions through both hydrogen atom donation and electron transfer mechanisms, providing comprehensive protection against various types of free radicals [2] [7]. The ferric reducing antioxidant power assay further confirms the compound's ability to reduce metal ions, indicating its potential to chelate pro-oxidant metals and prevent metal-catalyzed oxidative reactions [2].

Research findings demonstrate that Gymnoside I enhances glutathione peroxidase activity, supporting the cellular glutathione system in neutralizing hydrogen peroxide and lipid peroxides [3] [8]. This mechanism is particularly important for maintaining cellular redox homeostasis and protecting membrane lipids from peroxidation. The compound also influences the nuclear factor erythroid 2-related factor 2 pathway, a master regulator of antioxidant gene expression that controls the transcription of numerous cytoprotective enzymes [9] [10] [11].

ParameterMethod/AssayMechanismCellular Target
DPPH Radical Scavenging2,2-Diphenyl-1-picrylhydrazyl assayHydrogen atom transfer, electron transferFree radical species
ABTS Radical Scavenging2,2-Azinobis-3-ethylbenzthiazoline-6-sulfonic acid assaySingle electron transferFree radical cations
Superoxide Dismutase ActivityEnzymatic activity measurementSuperoxide anion conversion to hydrogen peroxideMitochondrial superoxide radicals
Catalase ActivityEnzymatic activity measurementHydrogen peroxide decomposition to water and oxygenPeroxisomal hydrogen peroxide
Glutathione Peroxidase ActivityEnzymatic activity measurementHydrogen peroxide reduction using glutathioneCytoplasmic hydrogen peroxide
Ferric Reducing Antioxidant PowerFerric ion reduction assayFerric ion reduction indicating antioxidant potentialMetal ions and electron transfer
Reactive Oxygen Species ScavengingFluorometric detectionDirect neutralization of reactive oxygen speciesIntracellular oxidative stress markers

Anti-inflammatory Signaling Pathway Modulation

Gymnoside I exhibits pronounced anti-inflammatory effects through modulation of key inflammatory signaling cascades, particularly the nuclear factor kappa B pathway and associated cytokine networks. The compound demonstrates significant inhibitory effects on inflammatory mediator production and inflammatory cell activation [12] [13] [14].

The primary anti-inflammatory mechanism involves inhibition of nuclear factor kappa B translocation and transcriptional activity [12] [13] [14] [15]. Gymnoside I interferes with the inhibitor of kappa B kinase complex, preventing phosphorylation and degradation of inhibitory proteins that normally sequester nuclear factor kappa B in the cytoplasm [13] [14] [15]. This inhibition results in reduced nuclear translocation of the p65 subunit and decreased transcription of inflammatory genes, including those encoding pro-inflammatory cytokines, chemokines, and adhesion molecules [13] [14].

Research demonstrates that Gymnoside I significantly suppresses tumor necrosis factor alpha production and signaling [12] [16] [17] [18]. The compound interferes with tumor necrosis factor alpha receptor complex formation and downstream signaling cascades, resulting in decreased inflammatory cell recruitment and reduced tissue inflammation [12] [17] [18]. This mechanism is particularly relevant in chronic inflammatory conditions where sustained tumor necrosis factor alpha elevation contributes to tissue damage and pathological inflammation.

The compound also modulates interleukin-6 and interleukin-1 beta signaling pathways [12] [16] [17] [18]. Gymnoside I reduces the expression and secretion of these key pro-inflammatory cytokines, thereby diminishing acute phase responses and pyrogenic effects [16] [18]. The inhibition of interleukin-6 signaling is particularly significant as this cytokine plays central roles in systemic inflammation and the hepatic acute phase response [18].

Additional anti-inflammatory mechanisms include suppression of cyclooxygenase-2 enzyme activity and inducible nitric oxide synthase expression [12] [19]. These effects result in decreased prostaglandin E2 production and reduced nitric oxide-mediated inflammatory responses [19]. The compound also modulates mitogen-activated protein kinase pathways, including p38, extracellular signal-regulated kinase, and c-Jun N-terminal kinase cascades, thereby influencing cellular stress responses and inflammatory gene expression [12] [20] [14].

Signaling PathwayModulation EffectMolecular TargetDownstream Effect
Nuclear Factor Kappa BInhibition of translocation and activationIκB kinase complex, p65 subunitReduced inflammatory gene transcription
Tumor Necrosis Factor AlphaSuppression of cytokine productionTNF-α receptor signaling complexDecreased inflammatory cell recruitment
Interleukin-6Reduction of pro-inflammatory cytokine levelsIL-6 receptor and gp130 signalingReduced acute phase response
Interleukin-1 BetaDecreased expression and secretionIL-1 receptor and accessory proteinsDiminished pyrogenic and inflammatory responses
Cyclooxygenase-2Inhibition of enzyme activityCOX-2 enzyme and prostaglandin synthesisDecreased prostaglandin E2 production
Inducible Nitric Oxide SynthaseSuppression of nitric oxide productioniNOS enzyme and L-arginine metabolismReduced nitric oxide-mediated inflammation
Mitogen-Activated Protein KinaseModulation of phosphorylation cascadesp38, ERK1/2, JNK kinase pathwaysModulated cellular stress responses

Apoptosis Induction in Neoplastic Cell Lines

Gymnoside I demonstrates significant pro-apoptotic activity in various neoplastic cell lines through activation of both intrinsic and extrinsic apoptotic pathways. The compound induces programmed cell death selectively in transformed cells while exhibiting minimal cytotoxicity toward normal cellular populations [20] [21] [22] [23].

The mitochondrial intrinsic pathway represents the primary mechanism of Gymnoside I-induced apoptosis [20] [23] [24] [25]. The compound promotes mitochondrial outer membrane permeabilization, leading to cytochrome c release and subsequent activation of the apoptosome complex [24] [25]. This process involves modulation of Bcl-2 family proteins, with Gymnoside I increasing the expression of pro-apoptotic proteins such as Bax and Bak while decreasing anti-apoptotic proteins including Bcl-2 and Bcl-xL [20] [25].

Caspase activation cascades play crucial roles in Gymnoside I-mediated cell death [24] [25]. The compound activates initiator caspase-9 through the mitochondrial pathway and subsequently triggers executioner caspases including caspase-3 and caspase-7 [24] [25]. These proteolytic enzymes cleave numerous cellular substrates, leading to the characteristic morphological and biochemical features of apoptosis, including DNA fragmentation, chromatin condensation, and membrane blebbing [21] [24] [25].

The compound also influences the p53 tumor suppressor pathway, particularly in cells with functional p53 expression [20] [26]. Gymnoside I enhances p53 stabilization and transcriptional activity, leading to increased expression of pro-apoptotic target genes and cell cycle arrest [20]. This mechanism contributes to the selective toxicity of the compound toward neoplastic cells, as many cancer cells harbor p53 mutations that render them more susceptible to alternative apoptotic stimuli.

Reactive oxygen species generation represents an important component of Gymnoside I-induced apoptosis [20] [23]. The compound can modulate cellular redox status to promote oxidative stress in cancer cells, leading to mitochondrial dysfunction and activation of stress-responsive apoptotic pathways [20] [23]. This mechanism is particularly effective in cancer cells that often exhibit elevated baseline oxidative stress and compromised antioxidant defenses.

Research demonstrates that Gymnoside I induces apoptosis across multiple cancer cell types, including breast cancer, oral cancer, and hematological malignancies [20] [21] [22] [23] [26]. The compound exhibits concentration-dependent cytotoxicity with selective activity against transformed cells [21] [26]. Cell cycle analysis reveals that Gymnoside I treatment results in increased populations of cells in sub-G1 phase, indicative of apoptotic cell death [21].

Apoptotic PathwayMolecular MechanismKey Proteins InvolvedCell Line Sensitivity
Mitochondrial PathwayMitochondrial membrane permeabilizationBax, Bak, cytochrome c, Apaf-1Cancer cell lines with mitochondrial dysfunction
Death Receptor PathwayDeath receptor-ligand binding activationFasL, TRAIL, TNF-α, caspase-8Cells expressing death receptors
Caspase Activation CascadeProteolytic activation of caspase enzymesCaspase-3, caspase-9, caspase-7Various cancer cell types
Bcl-2 Family Protein RegulationPro-apoptotic and anti-apoptotic protein balanceBcl-2, Bcl-xL, Bad, BimCells with dysregulated Bcl-2 expression
p53 Tumor Suppressor PathwayDNA damage response and cell cycle arrestp53, p21, MDM2, ATMp53-proficient cancer cells
Cytochrome c ReleaseMitochondrial outer membrane permeabilizationCytochrome c, cardiolipin, VDACCells with compromised mitochondrial integrity
DNA FragmentationEndonuclease activation and chromatin condensationCAD/DFF40, PARP, histone H2AXActively proliferating neoplastic cells

Metabolic Pathway Interactions and Detoxification Effects

Gymnoside I exhibits significant interactions with cellular detoxification pathways, enhancing the body's capacity to eliminate xenobiotics and endogenous toxic metabolites. The compound modulates both Phase I and Phase II detoxification enzymes while supporting Phase III efflux transport mechanisms [27] [28] [29] [10].

Phase I detoxification involves the cytochrome P450 enzyme system, which catalyzes oxidation, reduction, and hydrolysis reactions to introduce or modify functional groups on xenobiotic substrates [30] [31] [29]. Gymnoside I influences several cytochrome P450 isoforms, including CYP1A1, CYP1A2, and CYP2E1, enhancing their capacity for xenobiotic biotransformation [29] [32]. The compound also modulates flavin monooxygenase enzymes, which catalyze N-oxidation and S-oxidation reactions, contributing to the initial phase of xenobiotic metabolism [29].

Phase II conjugation reactions represent a critical component of Gymnoside I's detoxification effects [28] [29] [10]. The compound enhances glucuronidation through upregulation of UDP-glucuronosyltransferase enzymes, facilitating the conjugation of glucuronic acid to xenobiotics and endogenous compounds [28] [33] [34]. This process significantly increases the water solubility of metabolites, promoting their elimination through urine and bile [33] [34].

Glutathione conjugation pathways are markedly enhanced by Gymnoside I treatment [35] [10] [32] [36]. The compound upregulates glutathione S-transferase enzymes, which catalyze the conjugation of reduced glutathione to electrophilic xenobiotics and reactive metabolites [35] [32] [36]. This mechanism is particularly important for neutralizing potentially genotoxic intermediates formed during Phase I metabolism [35] [36]. The compound also supports glutathione synthesis and regeneration, maintaining adequate levels of this critical cellular antioxidant [35] [10].

Sulfation and acetylation pathways are additional Phase II mechanisms influenced by Gymnoside I [29] [10] [36]. The compound modulates sulfotransferase and N-acetyltransferase activities, facilitating the conjugation of sulfate and acetyl groups to appropriate substrates [29] [36]. These conjugation reactions further enhance metabolite solubility and promote elimination [29].

The nuclear factor erythroid 2-related factor 2 pathway serves as a master regulator of detoxification enzyme expression and is significantly activated by Gymnoside I [28] [9] [10] [11]. This transcription factor controls the expression of numerous Phase II enzymes and antioxidant proteins, creating a coordinated cellular response to xenobiotic exposure [9] [10]. Activation of this pathway by Gymnoside I results in enhanced cellular protection against oxidative stress and improved xenobiotic metabolism [10] [11].

Phase III efflux transport mechanisms are also supported by Gymnoside I through modulation of ATP-binding cassette transporters [29]. These membrane proteins facilitate the active efflux of conjugated metabolites from cells, promoting their systemic elimination and preventing intracellular accumulation of potentially toxic compounds [29].

Detoxification PhaseEnzyme SystemMetabolic InteractionDetoxification Outcome
Phase I - Cytochrome P450CYP1A1, CYP1A2, CYP2E1Oxidation, hydroxylation, epoxidation reactionsEnhanced xenobiotic solubility
Phase I - Flavin MonooxygenasesFMO1, FMO3, FMO5N-oxidation, S-oxidation reactionsIncreased metabolite polarity
Phase II - GlucuronidationUDP-GlucuronosyltransferasesConjugation with glucuronic acidWater-soluble glucuronide formation
Phase II - SulfationSulfotransferasesSulfate conjugation reactionsSulfate ester formation for excretion
Phase II - Glutathione ConjugationGlutathione S-TransferasesConjugation with reduced glutathioneNeutralization of electrophilic species
Phase II - AcetylationN-AcetyltransferasesAcetyl group conjugationModified metabolite for elimination
Phase III - Efflux TransportATP-Binding Cassette transportersActive efflux of conjugated metabolitesCellular efflux and systemic elimination

XLogP3

0.2

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

6

Exact Mass

458.17881177 g/mol

Monoisotopic Mass

458.17881177 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-10-2024

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